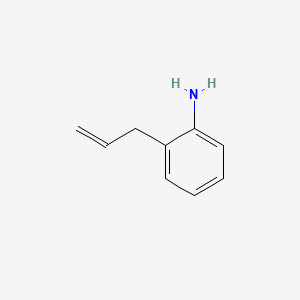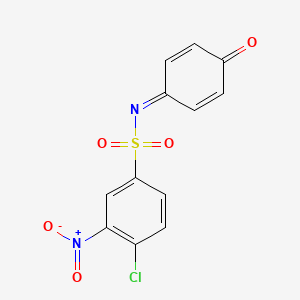
1,3-丙二酮,1,3-双(4-溴苯基)-
描述
“1,3-Propanedione, 1,3-bis(4-bromophenyl)-” is a chemical compound with the molecular formula C15H10Br2O2 . It is also known as 1,3-bis(4-bromophenyl)propane-1,3-dione .
Molecular Structure Analysis
The molecular structure of “1,3-Propanedione, 1,3-bis(4-bromophenyl)-” consists of a propane-1,3-dione backbone with two 4-bromophenyl groups attached at the 1 and 3 positions . The molecular weight of the compound is 382.05 .Physical And Chemical Properties Analysis
The compound “1,3-Propanedione, 1,3-bis(4-bromophenyl)-” has a melting point of 184 °C and a predicted boiling point of 488.3±40.0 °C . The predicted density is 1.666±0.06 g/cm3 . The pKa value is predicted to be 8.37±0.13 .科学研究应用
光谱学和互变异构
1,3-丙二酮衍生物的光谱性质和互变异构已得到广泛研究。例如,Chu Qh 等人 (2000) 合成了几种 β-二酮化合物,包括 1,3-丙二酮的变体,并使用红外、紫外-可见、荧光和核磁共振光谱对其进行了分析。他们的研究重点是了解酮-烯醇互变异构以及取代基如何影响这种平衡,这对于理解这些化合物的化学行为至关重要 (Chu Qh 等,2000).
牙科树脂中的光聚合
1,3-丙二酮衍生物也已被探索作为牙科树脂复合材料的光敏剂。Gum-Ju Sun & K. Chae (2000) 研究了 1,2-二酮,如 1-苯基-1,2-丙二酮,作为替代光敏剂,以改善牙科树脂复合材料的物理性能。他们的工作有助于开发性能更好的牙科材料 (Gum-Ju Sun & K. Chae, 2000).
金属配合物的配体合成
该化合物已用于合成金属配合物的配体。F. Teixidor 等人 (1984) 合成了 1,3-双-(2-羟苯基)-1,3-丙二酮,这是一种能够形成单核、双核或三核金属配合物的配体。这项工作在配位化学和金属配合物合成领域具有重要意义 (F. Teixidor 等,1984).
在高分子科学中的应用
1,3-丙二酮衍生物也用于高分子科学。Moo-Jin Park 等人 (2010) 报道了含有一种新型铱配合物的白光发射聚芴烯共聚物的合成,该配合物具有衍生自 1,3-双(对溴苯基)1,3-丙二酮的 β-二酮酸单元。这项研究对于开发用于光电应用的高级材料至关重要 (Moo-Jin Park 等,2010).
抗氧化剂的合成
Li Jiang-lian (2013) 探索了对位取代的 1,3-二苯基-1,3-丙二酮化合物的合成,并发现这些产物表现出显着的抗氧化活性。这项研究增加了对 1,3-丙二酮衍生物潜在健康相关应用的理解 (Li Jiang-lian, 2013).
作用机制
Mode of Action
Similar compounds have been used as intermediates in the synthesis of bisphenols , suggesting that they may interact with their targets through covalent bonding.
Result of Action
Similar compounds have been reported to exhibit different mechanical properties due to their intermolecular interactions and crystal packing .
属性
IUPAC Name |
1,3-bis(4-bromophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFCOUXZBNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186827 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-bromophenyl)propane-1,3-dione | |
CAS RN |
33170-68-2 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)

![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)
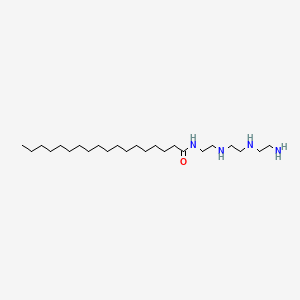
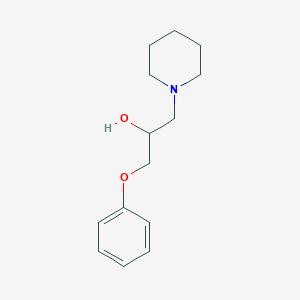
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)




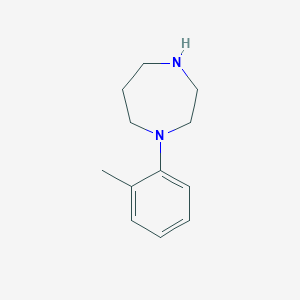
![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)
